Imidazo[1,2-a]pyrimidin-2-ylmethyl (tetrahydrofuran-2-ylmethyl)carbamodithioate
Description
Imidazo[1,2-a]pyrimidin-2-ylmethyl (tetrahydrofuran-2-ylmethyl)carbamodithioate is a nitrogen-containing heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core fused with a tetrahydrofuran (THF) moiety and a carbamodithioate functional group. The THF substituent may improve solubility and bioavailability compared to purely aromatic analogs .
Properties
Molecular Formula |
C13H16N4OS2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrimidin-2-ylmethyl N-(oxolan-2-ylmethyl)carbamodithioate |
InChI |
InChI=1S/C13H16N4OS2/c19-13(15-7-11-3-1-6-18-11)20-9-10-8-17-5-2-4-14-12(17)16-10/h2,4-5,8,11H,1,3,6-7,9H2,(H,15,19) |
InChI Key |
IFDAJMLXOCARFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=S)SCC2=CN3C=CC=NC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidin-2-ylmethyl (tetrahydrofuran-2-ylmethyl)carbamodithioate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are efficient for constructing the heterocyclic scaffold . For instance, the Groebke–Blackburn–Bienaymè (GBB) reaction is a common method used to synthesize imidazo[1,2-a]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrimidin-2-ylmethyl (tetrahydrofuran-2-ylmethyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, metal-free oxidation and photocatalysis strategies are often employed for the direct functionalization of imidazo[1,2-a]pyrimidine derivatives .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazo[1,2-a]pyrimidine compounds .
Scientific Research Applications
Imidazo[1,2-a]pyrimidin-2-ylmethyl (tetrahydrofuran-2-ylmethyl)carbamodithioate has a broad range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidin-2-ylmethyl (tetrahydrofuran-2-ylmethyl)carbamodithioate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs include:
Imidazo[1,2-a]pyrimidine-2-carbaldehyde derivatives (e.g., compounds 1–10 from TUBITAK’s study): These lack the carbamodithioate group but retain the imidazo[1,2-a]pyrimidine core. Aliphatic/aromatic amines or benzil substituents are common .
Imidazo[1,2-a]pyrimidin-2-ylmethanamine derivatives : These feature an amine group instead of carbamodithioate, altering electronic properties and reducing chelation capacity. Example: Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride (CAS 843609-02-9) .
Imidazo carboxylates (e.g., Flumazenil-related compounds): Carboxylate esters replace carbamodithioate, affecting polarity and metabolic stability .
Table 1: Structural and Functional Comparisons
| Compound Name | Key Functional Groups | Molecular Weight (g/mol) | Bioactivity Highlights |
|---|---|---|---|
| Target Compound | Carbamodithioate, THF, imidazo-pyrimidine | ~350 (estimated) | Metal chelation, enzyme inhibition |
| Imidazo[1,2-a]pyrimidin-2-ylmethanamine [3] | Amine, imidazo-pyrimidine | 148.17 | CNS activity (BBB permeability: Medium) |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde [2] | Aldehyde, imidazo-pyrimidine | ~200–250 | Antimicrobial, antitumor potential |
| Flumazenil impurity B (carboxylate) [4] | Carboxylate, imidazo-pyrimidine | 303.29 | GABA receptor modulation |
Pharmacokinetic and Physicochemical Properties
- Solubility : The THF moiety likely enhances aqueous solubility compared to purely aromatic analogs (e.g., benzil derivatives) but may reduce lipophilicity relative to aliphatic amines .
- BBB permeability : Imidazo[1,2-a]pyrimidin-2-ylmethanamine exhibits moderate BBB penetration; the target compound’s THF group could improve this further, while the carbamodithioate may limit it due to increased polarity .
- Metabolic stability : Carbamodithioates are prone to hydrolysis, unlike carboxylates, which are metabolized via esterases .
Biological Activity
Imidazo[1,2-a]pyrimidin-2-ylmethyl (tetrahydrofuran-2-ylmethyl)carbamodithioate is a compound that belongs to the class of imidazo[1,2-a]pyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazo[1,2-a]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of the tetrahydrofuran moiety and the carbamodithioate group enhances its chemical reactivity and biological profile.
Biological Activities
Imidazo[1,2-a]pyrimidines have been associated with a wide range of biological activities, including:
- Antimicrobial Activity : These compounds exhibit significant antibacterial and antifungal properties. Studies have shown that derivatives can inhibit the growth of various pathogens, including resistant strains of bacteria.
- Antitumor Effects : Certain imidazo[1,2-a]pyrimidine derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
- Anti-inflammatory Properties : Research indicates that these compounds can modulate inflammatory pathways, providing a therapeutic avenue for inflammatory diseases.
- Antitubercular Activity : Specific derivatives have shown promising results against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) in the low micromolar range .
Structure-Activity Relationship (SAR)
The SAR analysis of imidazo[1,2-a]pyrimidines reveals that modifications at various positions on the core structure can significantly influence their biological activity. For instance:
- Substituents on the nitrogen atoms can enhance binding affinity to target enzymes or receptors.
- The introduction of electron-withdrawing or electron-donating groups can modulate the lipophilicity and solubility of the compounds, affecting their pharmacokinetic properties.
Case Study 1: Antitubercular Activity
A study evaluated several imidazo[1,2-a]pyrimidine derivatives for their antitubercular activity against multi-drug resistant strains of M. tuberculosis. One compound demonstrated an MIC value of ≤1 μM against various strains, indicating potent activity. Transcriptional profiling suggested a novel mechanism of action distinct from existing anti-TB drugs .
Case Study 2: Antitumor Activity
Another investigation focused on the cytotoxic effects of imidazo[1,2-a]pyrimidine derivatives against human cancer cell lines. The study reported that certain compounds exhibited IC50 values in the nanomolar range, highlighting their potential as effective anticancer agents .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has been assessed in vivo. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding its therapeutic viability:
| Parameter | Value |
|---|---|
| Cmax (ng/mL) | 3012 |
| Tmax (h) | 0.25 |
| t1/2 (h) | 0.35 |
| Clearance (mL/min/kg) | 91 |
| Bioavailability (% F) | 76 |
These data suggest favorable pharmacokinetic properties that support further development .
Q & A
Basic: What are the foundational synthetic routes for synthesizing Imidazo[1,2-a]pyrimidin-2-ylmethyl (tetrahydrofuran-2-ylmethyl)carbamodithioate?
The compound is synthesized via cyclocondensation of 2-aminoimidazole derivatives with aliphatic 1,3-difunctional compounds (e.g., diketones or keto-esters) under acidic or basic conditions. A one-pot, two-step approach is often employed, where the imidazo[1,2-a]pyrimidine core is formed first, followed by functionalization of the 2-ylmethyl group with tetrahydrofuran and carbamodithioate moieties. Key steps include temperature control (80–120°C) and solvent selection (e.g., ethanol or DMF) to optimize cyclization .
Advanced: How can reaction parameters be systematically optimized to improve yield and selectivity?
Optimization involves:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization but may require post-reaction purification to remove byproducts .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can accelerate ring closure .
- Time-temperature profiling : Monitoring reaction progress via HPLC or TLC ensures intermediates are fully consumed before subsequent steps .
- DOE (Design of Experiments) : Multivariate analysis identifies critical interactions between parameters (e.g., pH, stoichiometry) to maximize yield .
Basic: What spectroscopic and crystallographic techniques are essential for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects tautomeric forms (e.g., imidazole vs. pyrimidine proton environments) .
- X-ray diffraction (XRD) : Resolves ambiguities in regiochemistry and confirms the carbamodithioate group’s orientation .
- IR spectroscopy : Validates the presence of thiocarbonyl (C=S) and carbonyl (C=O) groups via peaks at ~1200 cm⁻¹ and ~1700 cm⁻¹, respectively .
Advanced: How do computational methods like DFT studies enhance understanding of electronic properties?
Density Functional Theory (DFT) calculations predict:
- Electrophilic/nucleophilic sites : Mapping electrostatic potential surfaces identifies reactive centers for functionalization .
- Tautomeric equilibria : Energy barriers between tautomers (e.g., imidazole vs. pyrimidine protonation states) explain stability under varying pH .
- Spectroscopic correlations : Simulated NMR/IR spectra validate experimental data and resolve conflicting assignments .
Data Contradiction: How to address discrepancies in reported spectral data (e.g., NMR shifts) across studies?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹³C/¹H-¹H couplings .
- Crystallographic validation : XRD-derived bond lengths and angles provide definitive structural benchmarks .
- Batch variability analysis : Impurities (e.g., residual solvents) may shift peaks; GC-MS/HPLC-MS ensures sample purity .
Biological Activity: What methodologies evaluate pharmacological potential and structure-activity relationships (SAR)?
- In vitro assays : Screen for kinase inhibition (e.g., ATP-binding pocket assays) or antimicrobial activity (MIC testing) .
- SAR studies : Modifying the tetrahydrofuran or carbamodithioate groups alters hydrophobicity and target binding. For example, trifluoromethyl substitutions enhance metabolic stability .
- Molecular docking : Predicts binding modes with proteins (e.g., cytochrome P450 isoforms) to guide synthetic modifications .
Safety: What precautions are critical during synthesis and handling?
- Carbamodithioate reactivity : Avoid exposure to moisture/oxidizers to prevent decomposition to toxic byproducts (e.g., H₂S) .
- PPE requirements : Use nitrile gloves and fume hoods due to potential skin/eye irritation .
- Waste disposal : Neutralize acidic reaction mixtures before disposal to prevent thiourea derivative formation .
Advanced: How to design derivatives for enhanced bioavailability?
- LogP optimization : Introduce polar groups (e.g., hydroxyls) to reduce LogP >3, improving aqueous solubility .
- Prodrug strategies : Mask the carbamodithioate group with ester linkers for targeted release .
- BBB permeability : Substituent size and charge (TPSA <90 Ų) are critical for CNS-targeted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
